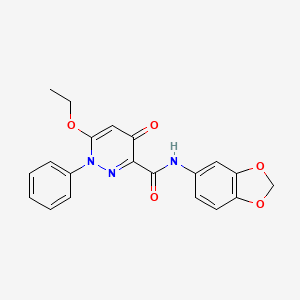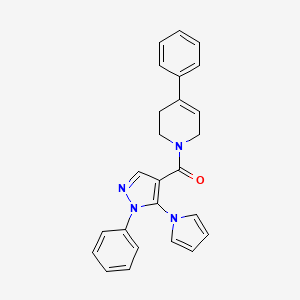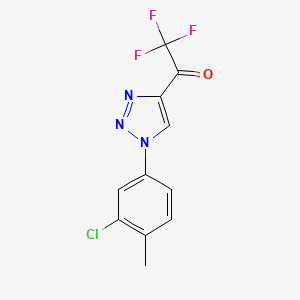
1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Antimicrobial Agents : A study by Bhat et al. (2016) focused on synthesizing new 1,2,3-triazolyl pyrazole derivatives, demonstrating their potential as broad-spectrum antimicrobial agents with moderate to good antioxidant activities. The compounds showed good affinity towards inhibiting the E. coli MurB enzyme, making them significant for antimicrobial applications (Bhat et al., 2016).
- Antifungal Properties : Eto et al. (2000) designed new 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety, showing significant antifungal activities against yeasts and filamentous fungi, comparable to itraconazole (Eto et al., 2000).
Cancer Research
- Potential Anticancer Agents : A study by Rud et al. (2016) highlighted the synthesis of new 1,2,4-triazole derivatives, with a focus on their potential anticancer properties. The derivatives were specifically recognized for their antifungal, antidepressant, and anticancer properties, drawing attention to drugs like anastrozole and letrozole (Rud et al., 2016).
Synthesis and Characterization
- Structural Characterization : Kariuki et al. (2021) conducted a study on the synthesis and structural characterization of isostructural 1,2,3-triazole-based compounds. This research is crucial for understanding the molecular conformation and applications in various fields (Kariuki et al., 2021).
- Synthesis of Novel Triazole Compounds : Xu et al. (2005) explored the synthesis of novel triazole compounds containing a 2-methylidenethiazolidine ring, highlighting their structures and potential fungicidal activities (Xu et al., 2005).
Other Applications
- Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) discussed a water-soluble neurokinin-1 receptor antagonist, highlighting its effectiveness in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)triazol-4-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c1-6-2-3-7(4-8(6)12)18-5-9(16-17-18)10(19)11(13,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPQUIBADRNQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

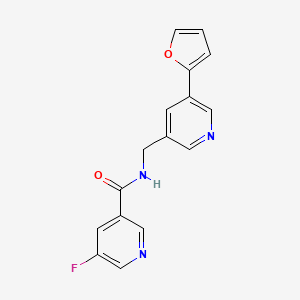
![N-[(3,4-dimethoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2718932.png)
![N-(4-ethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2718933.png)
![N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2718935.png)
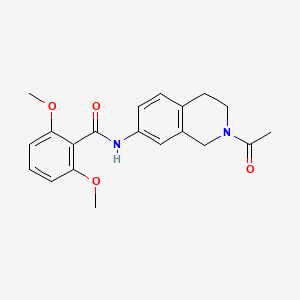
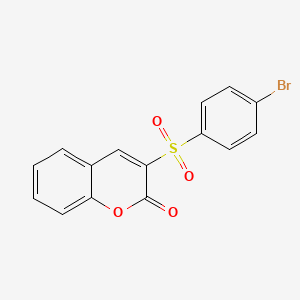
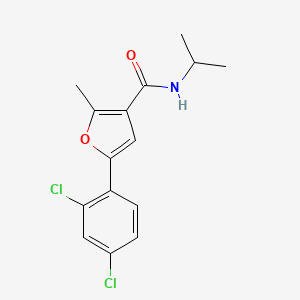
![3-[2-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)
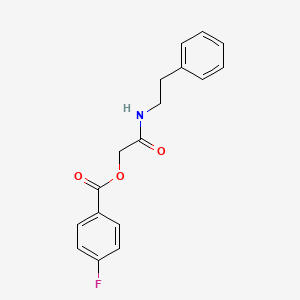
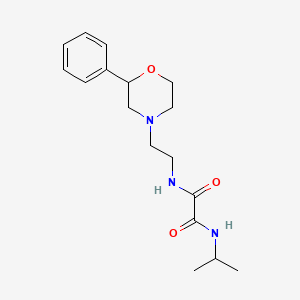
![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)
